N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazin-3-amine
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Overview
Description
N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine core substituted with ethoxyphenyl and nitro-trifluoromethyl-phenyl groups, which contribute to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution reactions: The pyridazine core is then functionalized with ethoxyphenyl and nitro-trifluoromethyl-phenyl groups using nucleophilic aromatic substitution reactions.
Piperazine incorporation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For instance, it may inhibit certain kinases or interfere with DNA repair mechanisms, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share structural similarities and have been studied for their potential as anticancer agents.
4-(2-nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl derivatives: These compounds also feature the nitro-trifluoromethyl-phenyl group and have similar chemical properties.
Uniqueness
N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazin-3-amine is unique due to its specific combination of functional groups and the pyridazine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N6O3/c1-2-35-18-6-4-17(5-7-18)27-21-9-10-22(29-28-21)31-13-11-30(12-14-31)19-8-3-16(23(24,25)26)15-20(19)32(33)34/h3-10,15H,2,11-14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKEXDRLSAKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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